N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide
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Overview
Description
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is a complex organic compound with a molecular formula of C20H20N2O2. This compound is part of the carbazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide typically involves the following steps:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core, which can be achieved through the Fischer indole synthesis. This reaction involves the cyclization of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Methoxylation: The next step is the introduction of the methoxy group at the 6-position of the carbazole ring. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable base.
Amidation: The final step involves the formation of the benzamide moiety. This can be achieved by reacting the methoxylated carbazole with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used as a probe in various biological assays to study enzyme activities and receptor binding.
Mechanism of Action
The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: A well-known anticonvulsant and mood-stabilizing drug.
Olanzapine: An antipsychotic medication used to treat schizophrenia and bipolar disorder.
Risperidone: Another antipsychotic used for similar indications as olanzapine.
Uniqueness
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is unique due to its specific methoxy and benzamide substitutions, which confer distinct biological activities and chemical properties compared to other carbazole derivatives.
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide |
InChI |
InChI=1S/C20H20N2O2/c1-24-14-10-11-17-16(12-14)15-8-5-9-18(19(15)21-17)22-20(23)13-6-3-2-4-7-13/h2-4,6-7,10-12,18,21H,5,8-9H2,1H3,(H,22,23) |
InChI Key |
LAHDQCQHNXEAQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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